Free Radical Reactivity: 8-DHC is Significantly Less Oxidizable than the Highly Reactive 7-DHC
8-Dehydrocholesterol (8-DHC) demonstrates markedly reduced susceptibility to free radical peroxidation compared to its isomer 7-dehydrocholesterol (7-DHC), a critical distinction for studies of oxidative stress. 7-DHC is the most oxidizable lipid known, with a propagation rate constant (kp) of 2260 M⁻¹ s⁻¹, which is 200 times greater than that of cholesterol [1]. In contrast, 8-DHC is part of a class of dienols that are at least 40 times more reactive than cholesterol [2]. This relative stability means that oxidation experiments using 8-DHC are less prone to the rapid, uncontrolled auto-oxidation that plagues work with 7-DHC.
| Evidence Dimension | Free Radical Peroxidation Reactivity |
|---|---|
| Target Compound Data | Relative reactivity ≥ 40 times cholesterol |
| Comparator Or Baseline | 7-DHC: kp = 2260 M⁻¹ s⁻¹, 200 times cholesterol; Cholesterol: baseline kp value |
| Quantified Difference | 7-DHC is approximately 5 times more reactive than the minimum reactivity of the class that includes 8-DHC. |
| Conditions | In solution, free radical-mediated oxidation measured by kp value determination. |
Why This Matters
This differential reactivity dictates the stability requirements and potential for off-target oxysterol generation in vitro, making 8-DHC a more tractable molecule for controlled experimental conditions.
- [1] Xu, L., & Porter, N. A. (2014). Reactivities and products of free radical oxidation of cholestadienols. Journal of the American Chemical Society, 136(14), 5443–5450. View Source
- [2] Xu, L., & Porter, N. A. (2014). Reactivities and products of free radical oxidation of cholestadienols. Journal of the American Chemical Society, 136(14), 5443–5450. View Source
